molecular formula C17H11ClN2O3 B1396305 2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 1306739-84-3

2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B1396305
CAS No.: 1306739-84-3
M. Wt: 326.7 g/mol
InChI Key: VIXRNPUVWHFAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both oxygen and nitrogen atoms within a fused benzene and oxazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the formation of the benzoxazole core. One common approach is to react 6-chloro-1,3-benzoxazol-2-yl with an appropriate isoindole derivative under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up, involving reactors capable of handling large volumes of reactants. The process would be optimized for efficiency and yield, with careful monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, benzoxazole derivatives have been studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar biological activities.

Medicine

Potential medicinal applications include the development of new drugs targeting various diseases. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In industry, this compound could be used in the production of dyes, pigments, and other materials requiring specific chemical properties.

Mechanism of Action

The mechanism by which 2-[2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione exerts its effects depends on its molecular targets and pathways involved. The compound may interact with enzymes, receptors, or other proteins within biological systems, leading to specific biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Benzoxazole: : A simpler benzoxazole derivative without the isoindole moiety.

  • Isoindole-1,3-dione derivatives: : Compounds with similar isoindole structures but different substituents.

Uniqueness

The uniqueness of 2-[2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione lies in its specific combination of benzoxazole and isoindole groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3/c18-10-5-6-13-14(9-10)23-15(19-13)7-8-20-16(21)11-3-1-2-4-12(11)17(20)22/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXRNPUVWHFAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=C(O3)C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301166866
Record name 1H-Isoindole-1,3(2H)-dione, 2-[2-(6-chloro-2-benzoxazolyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306739-84-3
Record name 1H-Isoindole-1,3(2H)-dione, 2-[2-(6-chloro-2-benzoxazolyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306739-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Isoindole-1,3(2H)-dione, 2-[2-(6-chloro-2-benzoxazolyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.